N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}benzamide
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Overview
Description
The compound is a complex organic molecule that contains an indole group, an amide group, a vinyl group, and a methylthio group attached to a phenyl ring . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom . The vinyl group consists of an ethene molecule (H2C=CH2) where one of the hydrogens is substituted . The methylthio group (CH3S-) is a sulfur analog of the methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information on the compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain . Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present . For example, the vinyl group might undergo addition reactions, and the amide group might be hydrolyzed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the molecular structure and the functional groups present .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(E)-3-[2-(1H-indol-3-yl)ethylamino]-1-(4-methylsulfanylphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-33-22-13-11-19(12-14-22)17-25(30-26(31)20-7-3-2-4-8-20)27(32)28-16-15-21-18-29-24-10-6-5-9-23(21)24/h2-14,17-18,29H,15-16H2,1H3,(H,28,32)(H,30,31)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHDQRCFJNBZFQ-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C(=O)NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C(=O)NCCC2=CNC3=CC=CC=C32)/NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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